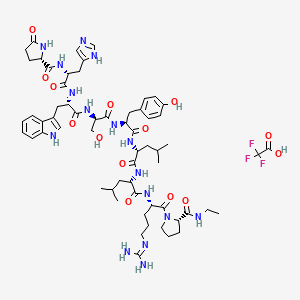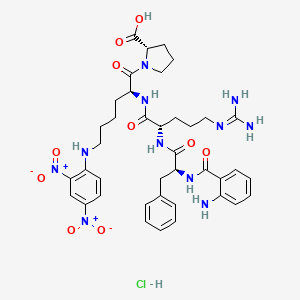
R-E-D-V Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-E-D-V Trifluoroacetate is a compound with the molecular formula C22H36F3N7O11 . It is a source of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . A simple one-pot synthesis of uniform transition metal difluoride MF 2 (M = Fe, Mn, Co) nanorods has been reported, based on transition metal trifluoroacetates (TMTFAs) as single-source precursors .Molecular Structure Analysis
The molecular structure of this compound has been determined by PubChem. The compound has a molecular weight of 631.6 g/mol, with 10 hydrogen bond donors and 16 hydrogen bond acceptors .Chemical Reactions Analysis
The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential . Iron (II) chloride has been found to catalyze the decarboxylation of potassium trifluoroacetate .Physical And Chemical Properties Analysis
This compound is a highly water-soluble compound . It has a rotatable bond count of 17 .Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trifluoroacetates, such as R-E-D-V Trifluoroacetate, are known to interact with various targets in the body. One of the primary targets is the C3a receptor . This receptor plays a crucial role in the immune response, particularly in the complement system, which is part of the body’s innate immunity .
Mode of Action
The interaction of trifluoroacetates with the C3a receptor is complex. Trifluoroacetates are reported to act as C3a receptor antagonists , inhibiting the action of the C3a protein . Some studies suggest that certain trifluoroacetates may also exhibitC3a receptor agonist activity . The exact mode of action can depend on the specific trifluoroacetate compound and the physiological context.
Biochemical Pathways
The interaction of trifluoroacetates with the C3a receptor affects various biochemical pathways. For instance, it can inhibit C3a-induced chemotaxis in certain cell types, such as mast cells . This can impact the migration of these cells in response to inflammatory signals. Additionally, trifluoroacetates can influence the complement system , a key part of the immune response .
Result of Action
The action of trifluoroacetates can result in various molecular and cellular effects. For instance, they can inhibit certain immune responses by blocking the action of the C3a protein . This can potentially modulate inflammation and other immune-related processes.
Action Environment
The action, efficacy, and stability of trifluoroacetates can be influenced by various environmental factors. For instance, the presence of trifluoroacetates in the environment, potentially arising from natural processes or the decomposition of certain chemicals, can lead to human exposure . This exposure can potentially influence the action of trifluoroacetates in the body.
Biochemische Analyse
Biochemical Properties
R-E-D-V Trifluoroacetate is a strong organic acid with high volatility . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate . In the environment, it is often present as sodium trifluoroacetate .
Cellular Effects
The potential of this compound to induce acute toxicity is very low . Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .
Molecular Mechanism
This compound is a weak peroxisome proliferator in rats . It does not induce adverse effects in an extended one-generation study and in a developmental toxicity study or induce genotoxic responses .
Temporal Effects in Laboratory Settings
Based on recent levels of this compound in water and diet, the margin of exposures (MoEs) for human exposures to this compound are well above 100 and do not indicate health risks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways
Transport and Distribution
This compound is a highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites including remote areas and deep ocean waters
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N7O9.C2HF3O2/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23;3-2(4,5)1(6)7/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24);(H,6,7)/t10-,11-,12-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQRTYIOHTUSAL-SBBCNANOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36F3N7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














